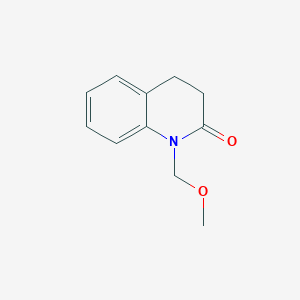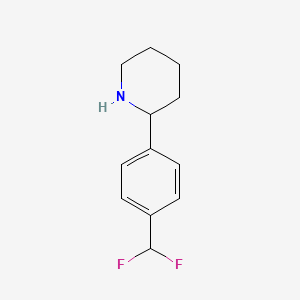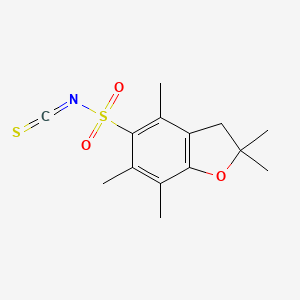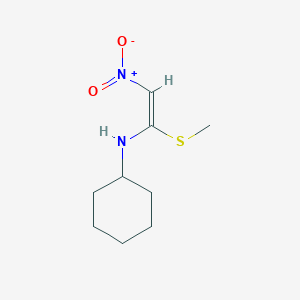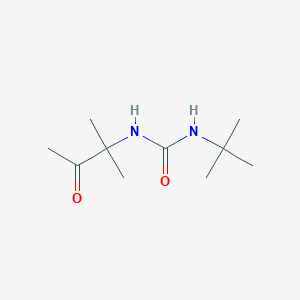
N-tert-Butyl-N'-(2-methyl-3-oxobutan-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-N’-(2-methyl-3-oxobutan-2-yl)urea is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.27 g/mol . This compound is known for its unique structure, which includes a tert-butyl group and a 2-methyl-3-oxobutan-2-yl group attached to a urea moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of N-tert-Butyl-N’-(2-methyl-3-oxobutan-2-yl)urea typically involves the reaction of tert-butyl isocyanate with 2-methyl-3-oxobutan-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards.
Chemical Reactions Analysis
N-tert-Butyl-N’-(2-methyl-3-oxobutan-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-tert-Butyl-N’-(2-methyl-3-oxobutan-2-yl)urea is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Mechanism of Action
The mechanism of action of N-tert-Butyl-N’-(2-methyl-3-oxobutan-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It can also interact with cellular pathways, affecting various biochemical processes .
Comparison with Similar Compounds
N-tert-Butyl-N’-(2-methyl-3-oxobutan-2-yl)urea can be compared with other similar compounds, such as:
tert-Butyl N-(2-methyl-3-oxobutan-2-yl)carbamate: This compound shares a similar structure but differs in the functional groups attached to the urea moiety.
N-tert-Butyl-2-thioimidazole: Another compound with a tert-butyl group, but with different chemical properties and applications
Properties
CAS No. |
88842-49-3 |
|---|---|
Molecular Formula |
C10H20N2O2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
1-tert-butyl-3-(2-methyl-3-oxobutan-2-yl)urea |
InChI |
InChI=1S/C10H20N2O2/c1-7(13)10(5,6)12-8(14)11-9(2,3)4/h1-6H3,(H2,11,12,14) |
InChI Key |
LRYRDPRAQWYMRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C)NC(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


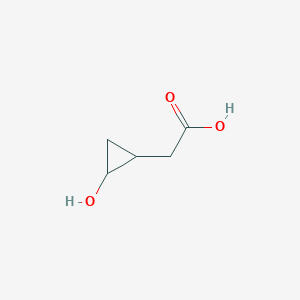
![6-Bromo-4-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B15223440.png)

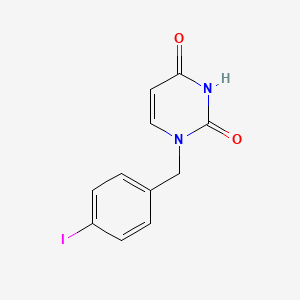
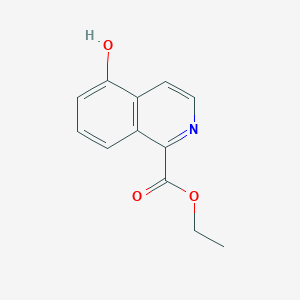
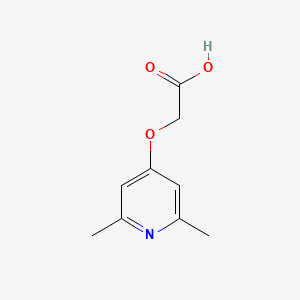
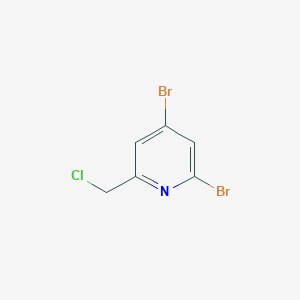
![Methyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B15223473.png)
![1-methylpyrazolo[1,5-a]pyridin-2(1H)-one](/img/structure/B15223481.png)
